(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone
Overview
Description
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Compounds similar to "(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone" have been investigated for their anticancer activities. For instance, the study by Magalhães et al. (2013) discusses "(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone," a compound with cytotoxic properties in tumor cell lines, indicating its potential as an anticancer therapeutic agent. The compound was found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells, showcasing its promising therapeutic potential (Magalhães et al., 2013).
Antimicrobial Activity
The synthesis and evaluation of novel pyrrole derivatives for antimicrobial activities have been reported, highlighting the importance of structural modifications in enhancing biological activities. For example, Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives and demonstrated their significant antimicrobial properties. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Structural and Mechanistic Studies
Structural analysis and investigation of similar compounds have been conducted to understand their molecular arrangements and potential mechanisms of action. Akkurt et al. (2003) determined the crystal structure of a related compound, providing insights into its molecular conformation and potential interactions at the molecular level (Akkurt et al., 2003).
Anion Binding Properties
Research into the anion binding properties of calix[4]pyrroles containing deep cavities has been explored, which is relevant for understanding the chemical interactions and potential applications of similar compounds in sensing or catalysis (Anzenbacher et al., 1999).
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRJLGWZIDHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643014 | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-77-4 | |
Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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